N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-9(2)7-11(6-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMURHWJBRYSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)O)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and alanine.
Sulfonylation: The 3,5-dimethylphenylamine is reacted with a sulfonyl chloride, such as methylsulfonyl chloride, under basic conditions to form the sulfonylated intermediate.
Coupling Reaction: The sulfonylated intermediate is then coupled with alanine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography may be employed.
Chemical Reactions Analysis
Oxidation Reactions
Mechanistic Insight :
-
The α-hydrogen of alanine is susceptible to oxidation, forming a carbonyl group .
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The electron-withdrawing sulfonyl group deactivates the phenyl ring, reducing its susceptibility to electrophilic oxidation .
Reduction Reactions
The sulfonyl group can be reduced to thioether or sulfide derivatives under harsh conditions:
Mechanistic Insight :
-
LiAlH₄ facilitates two-electron reduction of the sulfonyl group to a thioether via intermediate sulfinic acid .
Electrophilic Aromatic Substitution (EAS)
The 3,5-dimethylphenyl group directs EAS to the para position, though steric and electronic effects limit reactivity:
Mechanistic Insight :
-
The –SO₂CH₃ group is strongly meta-directing, but steric hindrance from methyl groups limits substitution .
Nucleophilic Substitution at Sulfonamide
The sulfonamide nitrogen exhibits low nucleophilicity, but strong bases can deprotonate it for alkylation:
Mechanistic Insight :
-
Hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack by water .
Cycloaddition and Multicomponent Reactions
The alanine backbone participates in 1,3-dipolar cycloadditions, akin to unmodified amino acids:
Mechanistic Insight :
-
The reaction involves decarboxylation to form an azomethine ylide, which undergoes cycloaddition with dipolarophiles .
Enzymatic Modifications
While not a natural substrate, the compound may interact with PLP-dependent enzymes:
| Enzyme | Reaction | Outcome | Key Findings |
|---|---|---|---|
| Branched-chain aminotransferase | Transamination with α-ketoglutarate | No product observed | Sulfonamide group blocks PLP binding . |
Mechanistic Insight :
Scientific Research Applications
Medicinal Chemistry
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is being studied for its potential therapeutic properties:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes. This property makes it a candidate for drug development aimed at targeting specific enzymes involved in disease pathways. For example, preliminary studies indicate that this compound may inhibit serine proteases, which play roles in various diseases.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties in vitro, suggesting that this compound could have analogous effects worth exploring .
Biochemical Research
The compound has been utilized as a model in biochemical assays to evaluate its interactions with biological molecules:
- Binding Affinity Studies : Research involving alanine scanning mutations has provided insights into how structural modifications impact binding free energy in protein-ligand complexes, which can be applied to understand the interactions of this compound with specific proteins .
- Analytical Methods Development : It serves as a reference compound for developing analytical methods for detecting and quantifying similar compounds in biological samples.
Materials Science
This compound is also being investigated for its applications beyond biology:
- Drug Delivery Systems : Its unique properties may facilitate the development of novel drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.
- Specialty Chemicals : The compound's structure allows it to be used in synthesizing more complex molecules that are valuable in various industrial applications.
Enzyme Inhibition Assay
In a study evaluating various sulfonamide derivatives, this compound was tested for its ability to inhibit elastase. The results suggested promising inhibitory effects comparable to established inhibitors within the same class. This highlights its potential as a therapeutic agent targeting elastase-related conditions.
Pharmacological Evaluation
A pharmacological study examined several amino acid-based compounds for their antimicrobial and anti-inflammatory properties. While direct data on this compound were not provided, the findings support further investigation into its potential therapeutic applications due to structural similarities with known active compounds.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit serine proteases and elastase. |
| Anti-inflammatory | Similar compounds exhibit anti-inflammatory effects; further research needed. |
| Drug Delivery Systems | Possible applications in enhancing drug bioavailability. |
| Analytical Reference | Used as a standard for developing detection methods for related compounds. |
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Shares the 3,5-dimethylphenyl group but replaces the alanine-sulfonyl unit with a hydroxynaphthalene-carboxamide.
- Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts due to its electron-withdrawing substituents and optimized lipophilicity .
Metalaxyl and Benalaxyl
- Structure : Metalaxyl (N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester) and benalaxyl (N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-DL-alanine methyl ester) feature ortho-methyl substituents (2,6-dimethylphenyl) instead of meta (3,5-dimethylphenyl) .
- Activity : Both are widely used fungicides targeting oomycete pathogens. The ortho-substitution in metalaxyl enhances steric hindrance, influencing binding to RNA polymerase in fungi .
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)-L-alanine
- Structure : Differs in substituent positions (2,5-dimethylphenyl vs. 3,5-dimethylphenyl).
Physical Properties :
Property N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (Predicted) N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)-L-alanine Molecular Weight ~285–300 g/mol* 271.33 g/mol Density ~1.3 g/cm³* 1.298 g/cm³ Boiling Point ~450–500°C* 450.6°C pKa ~3.5* 3.52 - Key Differences : The 3,5-dimethyl substitution likely increases symmetry and crystallinity compared to 2,5-dimethyl derivatives, as seen in trichloro-acetamide analogs .
Structural and Electronic Effects on Activity
Substituent Position
- Meta (3,5) vs. Ortho (2,6) Substitution :
- Meta-substituted compounds (e.g., N-(3,5-dimethylphenyl)- analogs) exhibit enhanced electronic effects due to symmetric resonance stabilization, improving interaction with biological targets like photosystem II .
- Ortho-substituted derivatives (e.g., metalaxyl) prioritize steric effects, favoring enzyme inhibition in fungi .
Functional Group Influence
- Methylsulfonyl vs. Carboxamides (e.g., hydroxynaphthalene derivatives) prioritize hydrogen bonding for PET inhibition .
Biological Activity
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is a synthetic compound belonging to the class of sulfonyl amino acids. Its unique structure, which includes a 3,5-dimethylphenyl group and a methylsulfonyl group attached to an alanine backbone, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its interactions with proteins and enzymes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure features:
- 3,5-Dimethylphenyl Group : Enhances hydrophobic interactions with biological targets.
- Methylsulfonyl Group : Facilitates strong interactions with active sites of enzymes.
These structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity through competitive inhibition. This makes it a candidate for research in drug development aimed at targeting specific enzymes involved in disease pathways.
- Hydrophobic Interactions : The phenyl group enhances binding affinity to hydrophobic pockets in proteins, which may increase the efficacy of the compound in biological systems.
Enzyme Interaction Studies
A study focused on the interactions of sulfonyl amino acids with serine proteases demonstrated that these compounds could effectively inhibit enzyme activity. Preliminary biochemical assays indicated that this compound might possess similar inhibitory properties against specific target enzymes .
Case Studies
- Enzyme Inhibition Assay : In a study evaluating various sulfonamide derivatives, this compound was tested for its ability to inhibit elastase. The results suggested promising inhibitory effects comparable to established inhibitors in the same class .
- Pharmacological Evaluation : A pharmacological study examined several amino acid-based compounds for their antimicrobial and anti-inflammatory properties. Although direct data on this compound was not provided, the findings support further investigation into its potential therapeutic applications due to its structural similarities with known active compounds .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine, and how can purity be optimized?
The compound is synthesized via sulfonylation of 3,5-dimethylaniline followed by coupling with alanine derivatives. A method analogous to the preparation of structurally related sulfonamides involves reacting chlorosulfonic acid with m-xylene at 273 K to form the sulfonyl chloride intermediate, which is then treated with 3,5-dimethylaniline. Purification is achieved through recrystallization from ethanol, with purity confirmed via NMR and IR spectroscopy . To optimize yield, strict temperature control during sulfonation and stoichiometric adjustments (e.g., excess chlorosulfonic acid) are recommended.
Q. Which spectroscopic and crystallographic techniques are critical for validating the molecular structure?
X-ray diffraction (XRD) is essential for resolving bond angles (e.g., S–O and C–S–N torsion angles) and hydrogen-bonding patterns. For example, the NH group in similar sulfonamides forms N–H···O(S) hydrogen bonds, stabilizing crystal packing . NMR (¹H/¹³C) confirms substituent positions, while SHELX software (e.g., SHELXL for refinement) ensures accurate structural modeling . IR spectroscopy verifies functional groups like sulfonyl (–SO₂) and amide (–NH–CO–) bonds.
Q. How is the biological activity of this compound assessed in photosynthesis inhibition studies?
Activity is evaluated using spinach chloroplast assays to measure inhibition of photosynthetic electron transport (PET). Compounds are tested at varying concentrations (e.g., IC₅₀ determination), with N-(3,5-dimethylphenyl) derivatives showing IC₅₀ values ~10 µM . The assay involves isolating chloroplasts, adding the compound, and monitoring oxygen evolution or fluorescence quenching to quantify PET disruption.
Advanced Research Questions
Q. What structural features govern the compound’s activity in PET inhibition, and how can substituent effects be systematically studied?
Substituent position and electronic properties critically influence activity. Meta-substituted electron-withdrawing groups (e.g., –NO₂, –F) enhance PET inhibition by increasing lipophilicity and stabilizing interactions with photosystem II (PSII) targets . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., 3,5-diF, 2,5-diCH₃) and comparing their IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding modes to the D1 protein in PSII.
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include disorder in the methylsulfonyl group and anisotropic thermal motion. In related sulfonamides, hydrogen atoms on NH groups are located via difference Fourier maps and refined with distance restraints (N–H = 0.86 Å) . SHELXL’s restraints (e.g., DFIX, ISOR) mitigate thermal parameter overfitting. For asymmetric units with multiple molecules, TLS (Translation-Libration-Screw) models improve displacement parameter accuracy .
Q. How can conflicting data on molecular conformation (e.g., bond angles, torsion angles) be reconciled across studies?
Discrepancies in bond angles (e.g., C–S–N vs. S–O angles) may arise from crystal packing forces or refinement protocols. Comparative analysis of isostructural compounds (e.g., N-(aryl)sulfonamides) reveals that bulky substituents like 3,5-dimethylphenyl induce torsional strain, altering dihedral angles by up to 15° . Cross-validating XRD data with DFT-optimized gas-phase geometries (e.g., Gaussian09) identifies packing-induced distortions .
Q. What methodologies are used to investigate the compound’s interaction with biological targets at the atomic level?
Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods quantify electronic effects at binding sites. For PET inhibitors, MD can simulate docking to the QB site in PSII, with binding free energies calculated via MM-PBSA . Experimental validation employs site-directed mutagenesis of PSII subunits to identify critical residues.
Methodological Notes
- Synthesis Optimization : Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride intermediates.
- Crystallography : Employ high-resolution data (≤0.8 Å) and iterative refinement cycles in SHELXL to resolve disorder .
- Biological Assays : Include positive controls (e.g., DCMU, a known PET inhibitor) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
